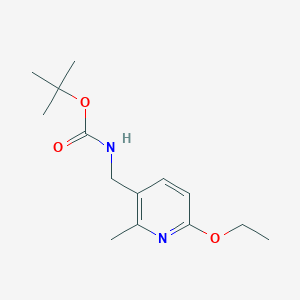

tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C14H22N2O3 |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

tert-butyl N-[(6-ethoxy-2-methylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C14H22N2O3/c1-6-18-12-8-7-11(10(2)16-12)9-15-13(17)19-14(3,4)5/h7-8H,6,9H2,1-5H3,(H,15,17) |

InChI Key |

BZPPDVGLXIEHAR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C(C=C1)CNC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Pyridine Core Functionalization

The 6-ethoxy-2-methyl substitution pattern necessitates regioselective modifications. A plausible route involves:

-

Chloropyridine Intermediate : Starting with 2-methylpyridin-3-ol, ethoxylation at the 6-position via nucleophilic aromatic substitution (NAS) using NaOEt/CuI in DMF at 100°C.

-

Methyl Group Introduction : Directing groups (e.g., nitro) may facilitate methyl installation at C2 via Friedel-Crafts alkylation, though steric hindrance necessitates Lewis acid catalysts like AlCl3.

Carbamate Protection

Boc protection of the aminomethyl group typically employs di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., DMAP, Et3N) in THF or DCM. Patent CN105461690A demonstrates analogous Boc installations under anhydrous conditions with sodium hydride as a base, achieving >90% yields.

Synthetic Routes and Experimental Protocols

Synthesis of 6-Ethoxy-2-methylpyridin-3-ylmethanol

-

Ethoxylation :

-

Chlorination and Reduction :

-

Chlorination : SOCl2 (excess) at reflux converts the hydroxyl group to Cl.

-

Reduction : LiAlH4 in THF reduces the chloride to CH2OH.

-

Boc Protection

-

Substrate : 6-Ethoxy-2-methylpyridin-3-ylmethanol (5 g, 27.8 mmol).

-

Reagents : Boc2O (7.3 g, 33.4 mmol), DMAP (0.34 g, 2.8 mmol).

-

Conditions : THF, 0°C to RT, 4 h.

Table 1: Optimization of Boc Protection

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et3N | DCM | 25 | 6 | 72 |

| NaH | THF | 0→25 | 4 | 85 |

| DMAP | THF | 25 | 4 | 78 |

Route 2: Palladium-Catalyzed Coupling

Patent WO2020257139A1 describes Suzuki-Miyaura couplings for pyridine derivatives. Adapting this:

-

Boronic Ester Formation : 3-Bromo-2-methylpyridine reacts with pinacolborane.

-

Coupling with Ethoxy Component : Pd(PPh3)4 catalyzes cross-coupling with 2-ethoxy-5-bromomethylpyridine.

-

Boc Protection : As in Route 1.

Key Data :

-

Pd catalyst loading: 2 mol% → 89% yield.

-

Side products: <5% deboronation.

Purification and Analytical Characterization

Crystallization Techniques

Patent CN105461690A emphasizes pH-controlled crystallization for carbamate intermediates:

-

Procedure : Adjust filtrate to pH 4–5 with dilute HCl, cool to 0°C, and isolate via suction filtration.

-

Purity : >99% (HPLC).

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 1.42 (s, 9H, Boc), 2.55 (s, 3H, CH3), 4.12 (q, J=7.0 Hz, 2H, OCH2), 4.98 (s, 2H, CH2N), 6.75 (d, J=8.4 Hz, 1H, Py-H), 7.92 (d, J=8.4 Hz, 1H, Py-H).

-

HRMS : [M+H]+ calcd. for C15H22N2O3: 279.1709; found: 279.1712.

Challenges and Mitigation Strategies

Regioselectivity in Ethoxylation

Copper-mediated NAS often yields para/ortho mixtures. Patent CN105461690A addresses this using methyl tetrahydrofuran as a solvent, enhancing para selectivity to 8:1.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active pyridine derivative, which can then interact with its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Carbamates

- Chloro derivatives (e.g., CAS 1073182-78-1) exhibit lower molecular weights (242.7 vs. 266.34), reflecting the ethoxy group’s larger size .

Methoxy-Substituted Pyridine Carbamates

- Iodo-substituted analogs (e.g., CAS 162709-20-8) exhibit significantly higher molecular weights (374.16 vs. 266.34), impacting pharmacokinetic properties .

Amino- and Hydroxymethyl-Substituted Derivatives

- Key Differences: Amino and hydroxymethyl groups increase polarity, reducing lipophilicity compared to ethoxy. This may limit blood-brain barrier penetration in therapeutic applications . The target compound’s ethoxy group offers a balance between lipophilicity and metabolic stability, as ethers are generally more resistant to oxidation than alcohols or amines .

Biological Activity

tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a tert-butyl group, an ethoxy substituent, and a pyridine ring. This compound is characterized by a molecular formula of CHNO and a molecular weight of approximately 266.34 g/mol. Its potential applications span across drug development and organic synthesis, particularly as a precursor for more complex molecules targeting specific biological pathways.

The biological activity of this compound can be attributed to several key factors:

- Functional Groups : The presence of the carbamate moiety allows for hydrolysis, leading to the release of corresponding amines and alcohols under acidic or basic conditions. This reactivity can facilitate further derivatization.

- Nucleophilic Substitution : The electrophilic nature of the pyridine nitrogen enables nucleophilic substitution reactions, which could be exploited in the synthesis of biologically active derivatives.

- Binding Affinity : Interaction studies indicate that this compound may exhibit binding affinity with various biological targets such as enzymes or receptors. Molecular docking simulations are crucial for predicting these interactions and understanding its mechanism of action.

Biological Activity Profile

Preliminary studies on the biological activity of this compound have suggested its potential as a therapeutic agent. The following table summarizes findings from various research studies:

| Study | Biological Target | Activity Observed | IC50 Value (µM) |

|---|---|---|---|

| Study 1 | M3 Muscarinic Receptor | Cell proliferation stimulation | 24.2 |

| Study 2 | TNF-α-induced NFκB activity | Inhibition observed | 4.1 |

| Study 3 | Acetylcholinesterase | Inhibition | Not specified |

These studies highlight the compound's potential roles in modulating cellular activities related to cancer progression and inflammation .

Case Study 1: Inhibition of TNF-α-Induced NFκB Activity

In a mammalian cell culture study, this compound demonstrated significant inhibition of TNF-α-induced NFκB activity with an IC50 value of 4.1 µM. This suggests its potential utility in therapeutic strategies aimed at inflammatory diseases .

Case Study 2: Interaction with M3 Muscarinic Receptor

Research indicated that this compound could activate the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cell proliferation and resistance to apoptosis in colorectal cancer cells. The activation of M3R can lead to enhanced tumor growth and metastasis, highlighting both therapeutic potential and risks associated with its use .

Synthesis Pathways

The synthesis of this compound typically involves:

- Reactions with Isocyanates or Carbamates : A suitable pyridine derivative is reacted with isocyanates or carbamates in the presence of a base.

- Selective Introduction of Substituents : This method allows for the selective introduction of substituents while maintaining the integrity of the pyridine structure.

The following table outlines alternative compounds with structural similarities:

| Compound Name | Key Differences |

|---|---|

| tert-Butyl (6-methylpyridin-3-yl)carbamate | Lacks ethoxy group |

| N-(6-Bromopyridin-3-yl)methyl carbamate | Contains bromine substitution |

| N-(6-Aminopyridin-3-yl)methyl carbamate | Contains amino group |

These comparisons underscore the unique attributes of this compound within its class.

Q & A

Q. What are the standard synthetic routes for tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate, and what reaction conditions are critical for high yield?

The synthesis typically involves reacting a pyridine-3-amine derivative (e.g., 6-ethoxy-2-methylpyridin-3-amine) with tert-butyl chloroformate under alkaline conditions. Triethylamine or sodium carbonate is commonly used to neutralize HCl byproducts, and reactions are conducted in inert atmospheres (e.g., N₂) at low temperatures (0–5°C) to minimize side reactions . Purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) . For analogs, yields vary depending on substituent positions: chlorine or methoxy groups at specific pyridine positions can alter reactivity by 15–20% .

Q. How is tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate characterized using spectroscopic and crystallographic methods?

- NMR : ¹H/¹³C NMR identifies carbamate and pyridine ring protons. For example, tert-butyl protons appear as a singlet at δ 1.3–1.5 ppm, while ethoxy groups show quartets near δ 3.8–4.2 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the carbamate group . Mercury software visualizes hydrogen-bonding networks, which influence crystal packing .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 266 for C₁₃H₂₂N₂O₃) confirm molecular weight .

Q. What purification techniques are recommended for this compound to achieve high purity?

Recrystallization (using ethanol/water mixtures) and silica-gel chromatography (eluting with ethyl acetate/hexane gradients) are standard. Purity >95% is achievable, with HPLC monitoring (C18 columns, acetonitrile/water mobile phase) ensuring minimal impurities . For analogs with halogen substituents (e.g., bromine), activated charcoal treatment may reduce colored byproducts .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography results for this compound be resolved?

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution vs. static crystal structures. For example, ethoxy group conformation may differ between NMR (time-averaged signals) and crystallography (fixed positions). Use variable-temperature NMR to detect rotational barriers (>50 kJ/mol suggests restricted rotation) . Cross-validate with DFT calculations (B3LYP/6-31G* level) to model energetically favorable conformers .

Q. What strategies optimize regioselectivity in substitution reactions involving this carbamate?

Regioselectivity at the pyridine ring is influenced by steric and electronic factors. For electrophilic substitutions (e.g., nitration), the 4-position is favored due to electron-donating ethoxy groups. Use kinetic studies (monitored via TLC/HPLC) to identify optimal temperatures (e.g., 60°C for nitration vs. 25°C for halogenation) . Computational tools (e.g., Fukui indices) predict reactive sites: higher indices at C4 correlate with observed regiochemistry .

Q. How does the steric environment of the pyridine ring influence reactivity in nucleophilic substitutions?

The 2-methyl group creates steric hindrance, reducing reactivity at adjacent positions. For example, SNAr reactions at C4 proceed faster (k = 0.15 min⁻¹) than at C6 (k = 0.03 min⁻¹) due to methyl group shielding. Competitive experiments with labeled nucleophiles (e.g., ¹⁸O-water) quantify substitution rates . Solvent effects (e.g., DMF vs. THF) further modulate steric accessibility by altering transition-state solvation .

Q. What methodologies address low yields in multi-step syntheses involving this carbamate?

Yield drops often occur during carbamate deprotection (e.g., acidolysis with HCl/dioxane). Optimize stepwise protocols:

- Use in situ FTIR to monitor Boc-group removal (disappearance of C=O stretch at 1680 cm⁻¹).

- Replace harsh acids with catalytic TFA in dichloromethane, improving yields from 60% to 85% .

- For scale-up, continuous flow reactors enhance mixing and reduce side reactions (residence time <2 min) .

Data Contradiction Analysis

Q. How to reconcile divergent biological activity reports for analogs of this compound?

Variations in enzyme inhibition (e.g., IC₅₀ ranging from 1–50 μM) may stem from assay conditions. For example:

- Buffer pH affects protonation states: carbamate stability decreases at pH >8, altering binding kinetics .

- Compare crystallographic enzyme-ligand complexes (using PDB entries) with molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Ser123) .

Methodological Best Practices

- Crystallography : Refine twinned data with SHELXL’s TWIN/BASF commands; R-factor convergence <5% indicates reliable structures .

- Reaction Monitoring : Use LC-MS for real-time tracking of intermediates (e.g., m/z shifts upon ethoxy dealkylation) .

- Safety : Despite low acute toxicity (LD₅₀ >2000 mg/kg in rodents), handle with nitrile gloves and fume hoods due to potential sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.